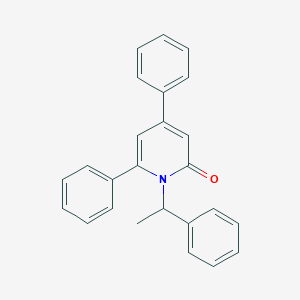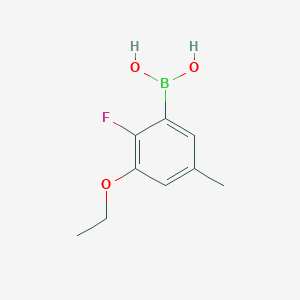
3-Ethoxy-2-fluoro-5-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ethoxy-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative used extensively in scientific research. It is a valuable tool for the synthesis of various pharmacologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This acid has many potential applications in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, including potentially “3-Ethoxy-2-fluoro-5-methylphenylboronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed .
- Methods of Application : The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This was paired with a Matteson–CH2– homologation .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids, such as “3-Ethoxy-2-fluoro-5-methylphenylboronic acid”, can be used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Friedel-Crafts Alkylation of Hydronaphthalenes
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Friedel-Crafts Alkylation of Hydronaphthalenes
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
properties
IUPAC Name |
(3-ethoxy-2-fluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5,12-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGSIOBPBXJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-fluoro-5-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)
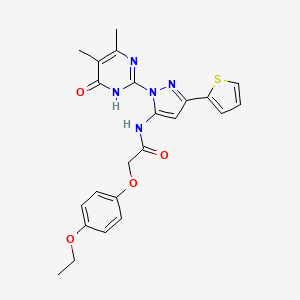
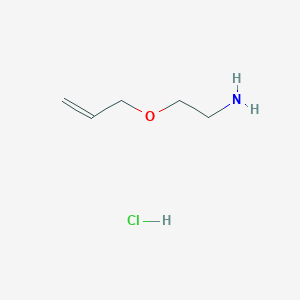
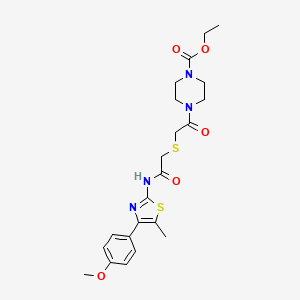
![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)
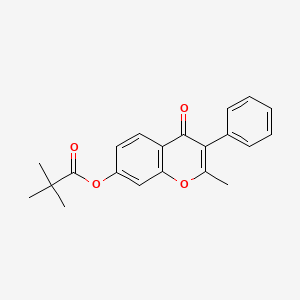
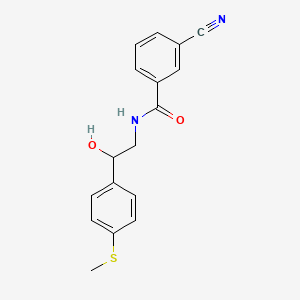
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)
